

Fmoc-PEG5-NHBoc CAS number and product information

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Compound of Interest

Compound Name: Fmoc-PEG5-NHBoc

Cat. No.: B11928246

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A comprehensive technical guide to **Fmoc-PEG5-NHBoc**, a heterobifunctional linker integral to the advancement of contemporary drug discovery and bioconjugation methodologies. This document is tailored for researchers, scientists, and professionals in the field of drug development, providing in-depth information on its chemical properties, applications—with a particular focus on Proteolysis Targeting Chimeras (PROTACs)—and relevant experimental protocols.

Core Product Information

Fmoc-PEG5-NHBoc is a high-purity chemical linker characterized by a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one terminus and a tert-butoxycarbonyl (Boc) protected amine on the other, separated by a five-unit polyethylene glycol (PEG) spacer. This structure provides it with unique utility in multi-step synthesis, particularly in the construction of complex biomolecules.

The presence of two distinct, orthogonally protected amine groups is a key feature of this linker. The Fmoc group is labile under basic conditions, while the Boc group is removed by acid treatment. This allows for the selective deprotection and sequential functionalization of either end of the PEG spacer, a critical attribute in the precise assembly of bifunctional molecules.

Quantitative Data Summary

The physicochemical properties of **Fmoc-PEG5-NHBoc** are summarized in the table below. These values are crucial for its application in chemical synthesis and for predicting the behavior

of the resulting conjugates.

Property	Value	Reference
Molecular Formula	C30H42N2O8	[1][2]
Molecular Weight	558.66 g/mol	[2]
Linker Length	Approximately 20.3 Å	[1]
Predicted logP	-1.2	[1]
CAS Number	Not consistently assigned. Researchers should verify with the specific supplier.	

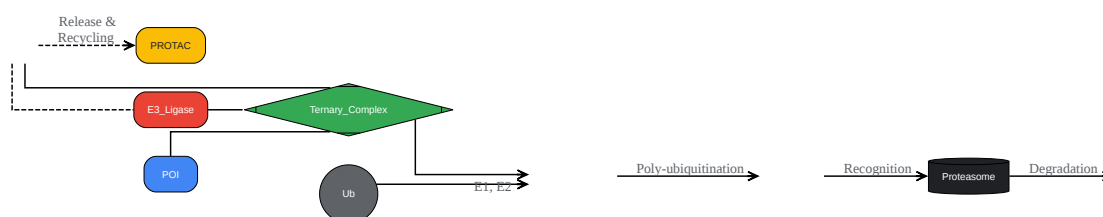
Application in PROTAC Synthesis

Fmoc-PEG5-NHBoc is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG5 linker in **Fmoc-PEG5-NHBoc** offers an optimal balance of flexibility and length, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The hydrophilic nature of the PEG chain also enhances the solubility and bioavailability of the resulting PROTAC molecule.

PROTAC Mechanism of Action

The mechanism by which a PROTAC induces the degradation of a target protein is a cyclical catalytic process. This process is illustrated in the signaling pathway diagram below.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the deprotection of Fmoc and Boc groups, and a representative workflow for the synthesis of a PROTAC using **Fmoc-PEG5-NHBoc**.

Selective Deprotection Protocols

Fmoc Group Removal:

- Dissolve the Fmoc-protected compound in a solution of 20% piperidine in dimethylformamide (DMF).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

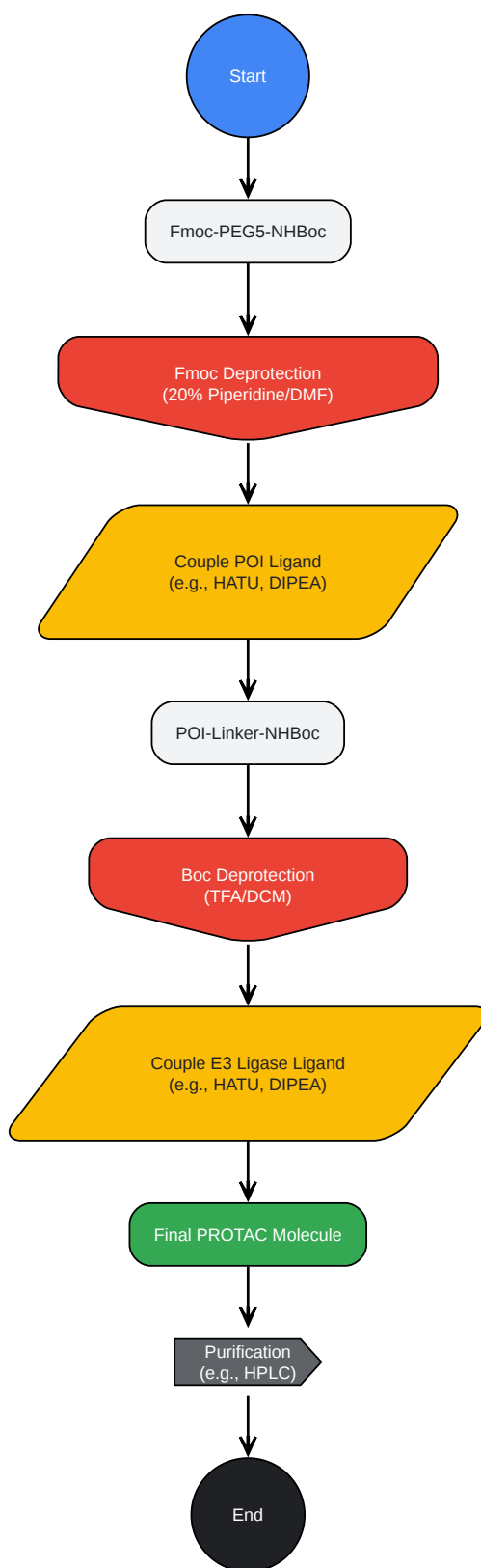
- Upon completion, the solvent is typically removed under reduced pressure. The resulting free amine can then be used in the subsequent coupling step.

Boc Group Removal:

- Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC or LC-MS.
- Once the reaction is complete, the TFA and DCM are removed under reduced pressure to yield the deprotected amine.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using **Fmoc-PEG5-NHBoc** is a sequential process that leverages its orthogonal protecting groups. A generalized workflow is depicted below.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This workflow typically begins with the deprotection of the Fmoc group, followed by the coupling of the protein of interest (POI) ligand. Subsequently, the Boc group is removed to expose the second amine, which is then coupled with the E3 ligase ligand. The final step involves the purification of the synthesized PROTAC, commonly achieved through high-performance liquid chromatography (HPLC).

Conclusion

Fmoc-PEG5-NHBoc is a versatile and powerful tool in modern chemical biology and drug discovery. Its well-defined structure, featuring a flexible PEG spacer and orthogonal protecting groups, makes it an ideal building block for the synthesis of complex molecules like PROTACs. The ability to facilitate the creation of molecules that can induce the targeted degradation of disease-causing proteins underscores its significance in the development of next-generation therapeutics. As research in targeted protein degradation continues to expand, the utility and importance of linkers such as **Fmoc-PEG5-NHBoc** are set to grow in tandem.

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References

- 1. Buy Fmoc-PEG5-NHBoc [smolecule.com]
- 2. Fmoc-PEG5-NHBoc|COA [dcchemicals.com]
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